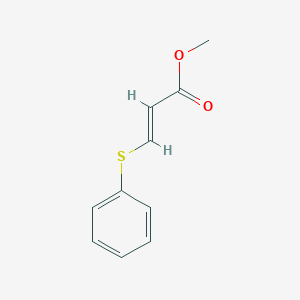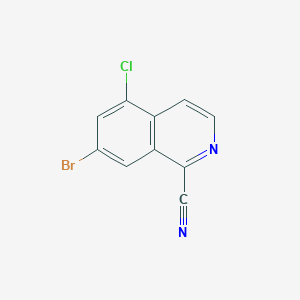
7-Bromo-5-chloroisoquinoline-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 7-Bromo-5-chloroisoquinoline-1-carbonitrile typically involves the reaction of isoquinoline derivatives with bromine and chlorine under controlled conditions . The specific synthetic routes and reaction conditions can vary, but they generally involve halogenation reactions where bromine and chlorine atoms are introduced into the isoquinoline ring . Industrial production methods may involve large-scale halogenation processes with stringent control over reaction parameters to ensure high yield and purity .
Analyse Chemischer Reaktionen
7-Bromo-5-chloroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling reactions.
Common reagents used in these reactions include palladium catalysts, nucleophiles like amines or thiols, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-Bromo-5-chloroisoquinoline-1-carbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Bromo-5-chloroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context . Generally, halogenated isoquinoline derivatives can interact with enzymes, receptors, or other proteins, leading to changes in biological activity .
Vergleich Mit ähnlichen Verbindungen
7-Bromo-5-chloroisoquinoline-1-carbonitrile can be compared with other halogenated isoquinoline derivatives, such as:
7-Bromo-1-chloroisoquinoline: Similar in structure but with different halogenation patterns.
5-Chloroisoquinoline: Lacks the bromine atom, leading to different chemical properties and reactivity.
7-Bromoisoquinoline: Lacks the chlorine atom, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific halogenation pattern, which can influence its reactivity and interactions in various chemical and biological contexts .
Eigenschaften
Molekularformel |
C10H4BrClN2 |
|---|---|
Molekulargewicht |
267.51 g/mol |
IUPAC-Name |
7-bromo-5-chloroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4BrClN2/c11-6-3-8-7(9(12)4-6)1-2-14-10(8)5-13/h1-4H |
InChI-Schlüssel |
SRRJUMLNYCWVRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C2=C1C(=CC(=C2)Br)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



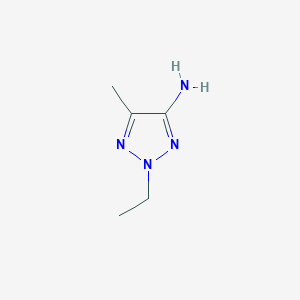
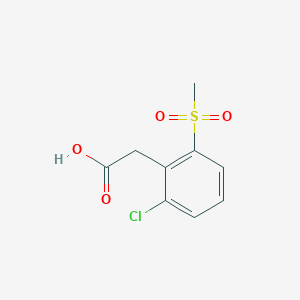
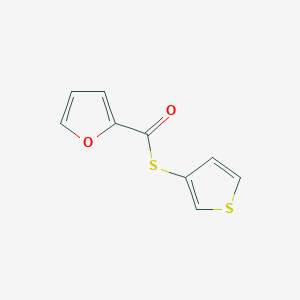
![Ethyl 2-[5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13227230.png)
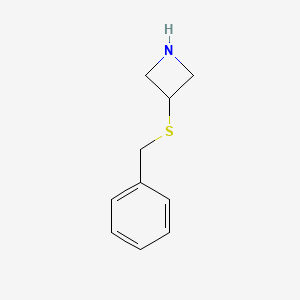
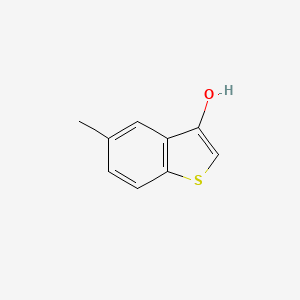
![3-(5-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid](/img/structure/B13227251.png)
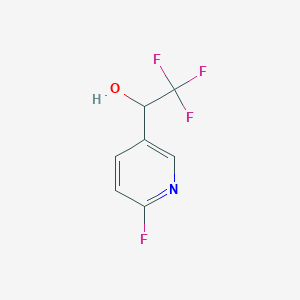

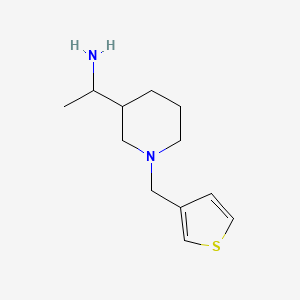

![{2-Azabicyclo[2.1.1]hexan-1-yl}(phenyl)methanol](/img/structure/B13227272.png)
